Propyl 4-[(3-chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
Description
"Propyl 4-[(3-chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate" is a naphthyridine derivative featuring a propyl ester group at position 3, a 7-methyl substituent on the naphthyridine core, and a 3-chloro-4-methylphenylamino moiety at position 2. Its structure combines lipophilic (methyl, propyl ester) and electron-withdrawing (chloro) groups, which may influence solubility, stability, and biological interactions.
Properties
IUPAC Name |
propyl 4-(3-chloro-4-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-4-9-26-20(25)16-11-22-19-15(8-6-13(3)23-19)18(16)24-14-7-5-12(2)17(21)10-14/h5-8,10-11H,4,9H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEXWSSMMLZJFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)C)Cl)C=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[(3-chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-methylaniline and 7-methyl-1,8-naphthyridine-3-carboxylic acid.
Coupling Reaction: The 3-chloro-4-methylaniline is reacted with 7-methyl-1,8-naphthyridine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate amide.
Esterification: The intermediate amide is then esterified with propanol in the presence of a catalyst such as sulfuric acid to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[(3-chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Propyl 4-[(3-chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmaceuticals: It is explored for its potential use in drug formulations and as a lead compound for drug development.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of Propyl 4-[(3-chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other 1,8-naphthyridine derivatives, differing in substituents, functional groups, and synthetic pathways. Key comparisons are outlined below:
Structural and Functional Group Variations
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Esters are prone to hydrolysis in vivo, whereas amides () and carboxylic acids may exhibit longer half-lives .
- Halogen Effects : Chloro and bromo substituents (target vs. ) impart distinct electronic effects; chloro’s stronger electron-withdrawing nature may influence binding interactions.
Biological Activity
Propyl 4-[(3-chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the class of naphthyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHClNO
- Molecular Weight : 369.8 g/mol
- CAS Number : 1115866-75-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is known to bind to various enzymes and receptors, modulating their activities. The compound may inhibit enzyme functions or alter receptor signaling pathways, leading to diverse biological effects.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. For instance, an in vitro study evaluated its efficacy against Staphylococcus aureus and Staphylococcus epidermidis. The results indicated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for its most active derivatives .
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | Significant |
| Staphylococcus epidermidis | 0.25 | Not reported | Significant |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies indicate that it exhibits cytotoxic effects against various cancer cell lines, including cervical carcinoma (HeLa) and breast adenocarcinoma (MCF-7). The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Enzyme Inhibition
This compound has been shown to inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC values for these enzymes range from 12.27 to 31.64 μM for DNA gyrase and from 0.52 to 2.67 μM for DHFR . This inhibition is significant as it suggests potential applications in developing new antimicrobial and anticancer therapies.
Case Studies
- Study on Antimicrobial Properties : A recent publication highlighted the compound's effectiveness in reducing biofilm formation by Staphylococcus species, outperforming traditional antibiotics like Ciprofloxacin in synergy studies .
- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of the compound on HeLa and MCF-7 cells, demonstrating a promising therapeutic index with minimal toxicity towards non-cancerous cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
